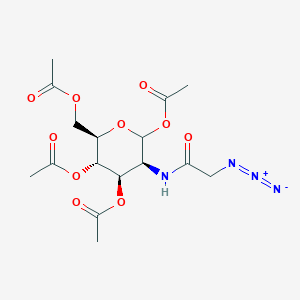

Ac4ManNAz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ac4ManNAz hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird in der Click-Chemie zur Synthese komplexer Moleküle und Biokonjugate verwendet.

Industrie: Wird bei der Entwicklung von diagnostischen Instrumenten und therapeutischen Wirkstoffen eingesetzt.

Wirkmechanismus

This compound wird von Zellen metabolisiert und in die Biosynthesewege der Sialinsäure eingebaut. Die Azidgruppe ermöglicht die bioorthogonale Markierung, wodurch die Visualisierung und Verfolgung von Glykoproteinen ermöglicht wird. Die Verbindung kann verschiedene Zellfunktionen und Signalwege regulieren, darunter Energieerzeugung, zelluläre Infiltration und Kanalaktivität .

Wirkmechanismus

Zukünftige Richtungen

Ac4ManNAz has been used for metabolic labeling to study the cellular trafficking of labeled proteins . It has been found that this compound regulated a wide range of cellular functions and signaling pathways . Future research may focus on optimizing the concentration of this compound for in vivo cell labeling and tracking .

Biochemische Analyse

Biochemical Properties

Ac4ManNAz can be used to selectively modify proteins . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows this compound to be incorporated into biomolecules, enabling their visualization and tracking.

Cellular Effects

In cellular systems, this compound has been shown to have minimal effects at a concentration of 10 μM . At a concentration of 50 μM, this compound can lead to a reduction in major cellular functions, including energy generation capacity, cellular infiltration ability, and channel activity .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into biomolecules through metabolic labeling. The azide group in this compound can react with alkyne groups in biomolecules, allowing it to be covalently attached to these molecules . This enables the tracking and analysis of these biomolecules in various biological processes.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are time-dependent. According to one study, treatment with 50 μM this compound led to a reduction in major cellular functions . 10 μM this compound showed the least effect on cellular systems and had a sufficient labeling efficiency for cell labeling, tracking, and proteomic analysis .

Metabolic Pathways

This compound is involved in the metabolic labeling of proteins. It is converted into glycosyltransferase substrates through the cell’s endogenous carbohydrate metabolism . These substrates can then be added to proteins, allowing for their visualization and tracking.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ac4ManNAz beinhaltet typischerweise die Acetylierung von N-AzidoacetylmannosaminDer letzte Schritt beinhaltet die Acetylierung, um das tetraacetylierte Produkt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Produkt wird typischerweise durch Kristallisations- oder Chromatographietechniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ac4ManNAz unterliegt verschiedenen Arten chemischer Reaktionen, wobei hauptsächlich die Azidgruppe beteiligt ist. Dazu gehören:

Kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC): Diese Reaktion beinhaltet die Reaktion der Azidgruppe mit einer Alkingruppe in Gegenwart eines Kupferkatalysators unter Bildung eines Triazolrings.

Spannungsinduzierte Alkin-Azid-Cycloaddition (SPAAC): Diese Reaktion erfolgt ohne Katalysator und beinhaltet die Reaktion der Azidgruppe mit einer gespannten Alkingruppe.

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte dieser Reaktionen sind triazolverknüpfte Verbindungen, die stabil sind und für weitere biochemische Anwendungen verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Azidoacetylglucosamin (GlcNAz): Wird zur Markierung der O-verknüpften Glykosylierung verwendet.

N-Azidoacetylgalactosamin (GalNAz): Wird ebenfalls zur Markierung der O-verknüpften Glykosylierung verwendet.

Einzigartigkeit

Ac4ManNAz ist einzigartig in seiner Fähigkeit, N-verknüpfte Glykoproteine über die Biosynthesewege der Sialinsäure spezifisch zu markieren. Diese Spezifität macht es besonders wertvoll für die Untersuchung der Glykosylierung der Zelloberfläche und die Entwicklung gezielter Therapien .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMISDAXLUIXKM-LIADDWGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B605041.png)

![(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride](/img/structure/B605042.png)

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one](/img/structure/B605057.png)